molecular formula C12H16O4 B3060669 Methyl 3-(2,5-dimethoxyphenyl)propanoate CAS No. 62397-61-9

Methyl 3-(2,5-dimethoxyphenyl)propanoate

Cat. No.: B3060669
CAS No.: 62397-61-9
M. Wt: 224.25 g/mol
InChI Key: XREGTKPNEYVQRA-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dimethoxyphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-(2,5-dimethoxyphenyl)propanoate moiety

Scientific Research Applications

Methyl 3-(2,5-dimethoxyphenyl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fine chemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2,5-dimethoxyphenyl)propanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-(2,5-dimethoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of 3-(2,5-dimethoxyphenyl)propanoic acid chloride, which can be reacted with methanol in the presence of a base such as pyridine. This method is advantageous as it often results in higher yields and fewer side products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dimethoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: 3-(2,5-dimethoxyphenyl)propanoic acid or 3-(2,5-dimethoxyphenyl)propanone.

    Reduction: 3-(2,5-dimethoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of methyl 3-(2,5-dimethoxyphenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The presence of the 2,5-dimethoxyphenyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-dimethoxyphenyl)propanoate
  • Methyl 3-(3,4-dimethoxyphenyl)propanoate
  • Methyl 3-(2,5-dimethoxyphenyl)butanoate

Uniqueness

Methyl 3-(2,5-dimethoxyphenyl)propanoate is unique due to the specific positioning of the methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

methyl 3-(2,5-dimethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-14-10-5-6-11(15-2)9(8-10)4-7-12(13)16-3/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREGTKPNEYVQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069565
Record name Methyl 2,5-dimethoxyhydrocinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62397-61-9
Record name Methyl 2,5-dimethoxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62397-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 2,5-dimethoxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062397619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 2,5-dimethoxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 2,5-dimethoxyhydrocinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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